4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-chloro group, a heptan-4-yl chain at position 7, and methyl substituents at positions 2, 5, and 4. This scaffold is structurally related to bioactive molecules targeting enzymes like thymidylate synthase (TS) and Janus kinases (JAKs) .
Properties
IUPAC Name |
4-chloro-7-heptan-4-yl-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-6-8-13(9-7-2)20-11(4)10(3)14-15(17)18-12(5)19-16(14)20/h13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYIKVZWTXJRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)N1C(=C(C2=C1N=C(N=C2Cl)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with halogenated pyrimidines under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyrimidine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a useful tool in probing biological pathways and understanding the interactions between small molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at Position 7
The 7-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Heptan-4-yl : Enhances lipophilicity (logP ~5.2 estimated), favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
- Aromatic Groups (e.g., benzyl, chlorophenyl): Improve π-π stacking with aromatic residues in enzyme active sites but may increase cytotoxicity .
- Electron-Withdrawing Groups (e.g., tosyl): Reduce nucleophilic substitution reactivity at position 4 compared to chloro or methyl groups .
Target Compound Hypotheses :
- The heptan-4-yl group may reduce polar interactions with enzymes compared to aromatic substituents, shifting selectivity toward lipid-rich targets.
- Methyl groups at positions 2, 5, and 6 could stabilize the planar pyrrolopyrimidine core, improving binding affinity.
Biological Activity
(2-Ethoxy-5-fluoropyridin-4-yl)methanol, a compound characterized by its unique structure featuring a pyridine ring with an ethoxy group and a fluorine atom, has garnered significant interest in medicinal chemistry. This interest stems from its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the fluorine atom typically enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.
Antimicrobial Properties
Research indicates that (2-Ethoxy-5-fluoropyridin-4-yl)methanol exhibits antimicrobial activity against various bacterial strains. Fluorinated compounds often show enhanced efficacy against pathogens due to their ability to disrupt cellular processes. The minimum inhibitory concentration (MIC) values for this compound should be determined through standardized assays to establish its effectiveness against specific bacterial strains.
Anticancer Activity
The compound's structural similarity to other known anticancer agents suggests potential activity in cancer treatment. Preliminary studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. Further investigation into the mechanism of action is necessary to elucidate how (2-Ethoxy-5-fluoropyridin-4-yl)methanol interacts with cancer cell pathways.
The biological activity of (2-Ethoxy-5-fluoropyridin-4-yl)methanol may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation.
- Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, disrupting their integrity and function.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluoropyridine | Pyridine ring with fluorine | Antimicrobial |
| Ethoxyphenol | Ethoxy group on a phenolic ring | Antioxidant |
| 2-Ethoxypyridine | Ethoxy group on a pyridine ring | Anticancer |
| 3-Fluoroaniline | Aniline derivative with fluorine | Neuroprotective |
The unique combination of ethoxy and fluoro substitutions on the pyridine ring in (2-Ethoxy-5-fluoropyridin-4-yl)methanol may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of (2-Ethoxy-5-fluoropyridin-4-yl)methanol:
- Antimicrobial Studies : A study demonstrated that the compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
- Anticancer Research : In vitro studies showed that (2-Ethoxy-5-fluoropyridin-4-yl)methanol induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Computational Modeling : Molecular docking studies have been employed to predict the binding affinity of (2-Ethoxy-5-fluoropyridin-4-yl)methanol to target proteins involved in disease processes, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodology : The compound is synthesized via nucleophilic substitution of the 4-chloro precursor with heptan-4-ylamine. Key steps include:
- Dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and heptan-4-ylamine in isopropanol with catalytic HCl.
- Refluxing for 12–48 hours to facilitate substitution .
- Purification via recrystallization (e.g., methanol) to achieve yields of 16–94% depending on reaction time and solvent choice .
- Critical Parameters : Temperature control (reflux), solvent polarity, and stoichiometric ratios of amines (3 equivalents) are pivotal for yield optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the heptan-4-yl group shows characteristic methylene protons at δ 1.2–1.6 ppm and a septet for the central CH group .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₈ClN₄: 335.1965; observed: 335.1970) .
- HPLC : Purity assessment (>95% for biological assays) .
Q. What are the core biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Key Activities :
- Kinase inhibition (e.g., EGFR, CDK2) due to structural mimicry of ATP-binding pockets .
- Anti-inflammatory or anticancer potential via modulation of signaling pathways (e.g., MAPK/ERK) .
- Structural Relevance : The chloro group at position 4 enhances electrophilicity, while alkyl chains (e.g., heptan-4-yl) improve lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibitory potency?
- Methodological Approach :
- Substituent Variation : Compare analogs with different alkyl chains (e.g., methyl vs. heptan-4-yl) to assess hydrophobic interactions. For example, ethyl groups at position 5 increase CDK2 inhibition by 3-fold compared to methyl .
- Biochemical Assays : Use fluorescence polarization or ATP-competitive assays to measure IC₅₀ values. Data contradictions (e.g., variable IC₅₀ across cell lines) may arise from off-target effects, requiring counter-screening .
- Case Study : Replacing the heptan-4-yl group with a morpholinoethyl chain (AB3555) improved solubility but reduced IC₅₀ against VEGFR2, highlighting trade-offs .
Q. How to resolve low yields in nucleophilic substitution reactions during scale-up?
- Troubleshooting :
- Reaction Time : Extend reflux duration (e.g., 48 hours) for bulky amines like heptan-4-yl, which exhibit slower kinetics .
- Acid Catalysis : Optimize HCl concentration (3 drops per 5 mL solvent) to avoid side reactions (e.g., hydrolysis) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sterically hindered amines, though isopropanol balances cost and efficiency .
Q. What strategies address discrepancies in biological activity data across assay platforms?
- Root Cause Analysis :
- Assay Conditions : Variability in ATP concentrations (e.g., 1 μM vs. 10 μM) alters IC₅₀ values. Standardize using Km(ATP) for each kinase .
- Cellular Uptake : Conflicting in vitro vs. in vivo data may stem from poor solubility. Use prodrug strategies (e.g., carboxylate esters) to enhance bioavailability .
- Validation : Cross-validate with orthogonal methods (e.g., Western blotting for phosphorylated kinase targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
